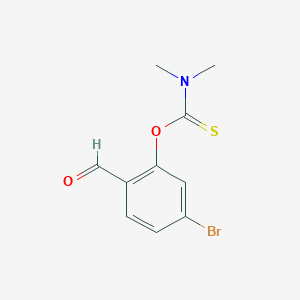

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (300 MHz, CDCl₃):

- ¹³C NMR (75 MHz, CDCl₃):

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐₓ = 280 nm : π→π* transition of the aromatic ring.

- λₘₐₓ = 320 nm : n→π* transition of the thiocarbamate group .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

- Molecular ion peak : m/z 288 (M⁺, 35% abundance).

- Major fragments :

Figure 1: Proposed fragmentation mechanism

- Initial loss of bromine (m/z 209).

- Subsequent cleavage of the C–O bond to release N,N-dimethylcarbamothioate (m/z 181).

- Further decomposition of the phenyl ring (m/z 105) .

Properties

IUPAC Name |

O-(5-bromo-2-formylphenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZSGAAICNHEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)OC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160909 | |

| Record name | Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624261-11-5 | |

| Record name | Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate typically involves the reaction of 5-bromo-2-formylphenol with dimethylcarbamothioic chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Inhibition of Cholinesterases

Key analogs from the provided evidence include O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (1b) and O-(4-bromo-2-methoxyphenyl) dimethylcarbamothioate (1h).

- Activity Against AChE and BChE: Compound 1b (4-chloro, 4-chlorophenylcarbamoyl): Exhibited the highest AChE inhibition (IC₅₀ = 38.98 µM) among tested derivatives, attributed to its dual chloro substituents enhancing hydrophobic interactions with the enzyme’s peripheral anionic site . However, the lack of direct IC₅₀ data necessitates caution.

Table 1: Comparative Inhibition Data

| Compound | Substituents | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity |

|---|---|---|---|---|

| 1b | 4-Cl, 4-ClPh-carbamoyl | 38.98 | 89.74 | AChE-selective |

| 1h | 4-Br, 2-OCH₃ | Not reported | Not reported | — |

| Rivastigmine (Reference) | — | 132.0 | 230.0 | — |

Cytotoxicity and Selectivity

- Derivatives like 1b and 1h exhibit mild cytotoxicity in HepG2 cells (), with selectivity indexes (SI) calculated as ratios of cytotoxic to inhibitory concentrations.

Key Research Findings and Gaps

- Strengths of Analogs : Chlorinated and trifluoromethyl-substituted derivatives show superior cholinesterase inhibition, likely due to optimized hydrophobic and electronic interactions .

- Limitations of Target Compound: No direct inhibition or toxicity data are available. Its formyl group may confer instability under physiological conditions, necessitating prodrug strategies.

- Future Directions : Molecular docking studies (as performed for 1b) are needed to predict binding modes. Synthetic optimization should focus on stabilizing the formyl moiety while retaining activity.

Biological Activity

O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C10H10BrNO2S and a molecular weight of 288.16 g/mol. Its unique structure, characterized by the presence of a bromine atom, imparts distinct chemical properties that have garnered attention in various fields of research, particularly in biology and medicine. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-bromo-2-formylphenol with dimethylcarbamothioic chloride, often facilitated by a base such as triethylamine. The resulting compound is utilized in various scientific applications due to its reactivity and ability to participate in diverse chemical reactions, including oxidation and substitution reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to bind to various enzymes and receptors, which can alter their activity and lead to significant biological effects. For instance, it may exhibit antimicrobial and anticancer properties through mechanisms that involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : By binding to receptors, it can modulate signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In laboratory studies, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those derived from breast cancer and leukemia. The proposed mechanism includes inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Potential

In another investigation focused on its anticancer properties, this compound was tested on human breast cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 30 µM. Further analysis revealed that treated cells showed increased markers for apoptosis compared to untreated controls .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| O-(5-Chloro-2-formylphenyl) dimethylcarbamothioate | Moderate | Low | Chlorine atom presence |

| O-(5-Nitro-2-formylphenyl) dimethylcarbamothioate | High | Moderate | Nitro group enhances reactivity |

| This compound | High | High | Bromine atom enhances biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.